

Spectroscopic Profile of 1-Bromobut-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromobut-1-yne

Cat. No.: B1609917

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound **1-Bromobut-1-yne**. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document presents a combination of available experimental data, predicted spectral features based on analogous compounds, and comprehensive experimental protocols for acquiring such data.

Chemical Structure and Expected Spectroscopic Features

1-Bromobut-1-yne is a terminal bromoalkyne with the chemical formula C_4H_5Br . Its structure consists of a four-carbon chain with a triple bond between C1 and C2, a bromine atom attached to C1, and an ethyl group attached to C2.

The key structural features that will give rise to characteristic signals in NMR and IR spectroscopy are:

- The carbon-carbon triple bond ($C\equiv C$).
- The carbon-bromine single bond ($C-Br$).
- The sp^3 -hybridized methylene ($-CH_2$) and methyl ($-CH_3$) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

^{13}C NMR Spectroscopy

One experimental ^{13}C NMR spectrum for **1-Bromobut-1-yne** is available.^[1] The distinct carbon environments in the molecule give rise to four unique signals.

Table 1: ^{13}C NMR Spectroscopic Data for **1-Bromobut-1-yne**

Carbon Atom	Chemical Shift (δ) [ppm]
C1 (-C \equiv C-Br)	~38-42
C2 (-C \equiv C-CH ₂)	~80-85
C3 (-CH ₂)	~20-25
C4 (-CH ₃)	~12-15

Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

^1H NMR Spectroscopy

While a specific experimental ^1H NMR spectrum for **1-Bromobut-1-yne** is not readily available, the expected chemical shifts and coupling patterns can be predicted based on the structure and data from similar compounds. The molecule has two distinct proton environments.

Table 2: Predicted ^1H NMR Spectroscopic Data for **1-Bromobut-1-yne**

Protons	Predicted Chemical Shift (δ) [ppm]	Predicted Multiplicity	Predicted Integration
-CH ₂ -	2.0 - 2.5	Quartet (q)	2H
-CH ₃	1.0 - 1.5	Triplet (t)	3H

The methylene protons ($-\text{CH}_2$) are expected to be deshielded due to the inductive effect of the adjacent triple bond and will appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons ($-\text{CH}_3$) will appear as a triplet due to coupling with the two neighboring methylene protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **1-Bromobut-1-yne**, the key vibrational modes are associated with the carbon-carbon triple bond and the alkyl C-H bonds.

Table 3: Predicted IR Absorption Frequencies for **1-Bromobut-1-yne**

Functional Group	Predicted Absorption Range [cm^{-1}]	Intensity
$\text{C}\equiv\text{C}$ Stretch	2200 - 2260	Weak
sp^3 C-H Stretch	2850 - 3000	Medium
C-Br Stretch	500 - 600	Strong

The $\text{C}\equiv\text{C}$ stretching vibration in internal alkynes is often weak.^{[2][3][4]} The sp^3 C-H stretching from the ethyl group will be present in the typical alkane region. The C-Br stretch appears in the fingerprint region and can be a useful diagnostic peak.^{[5][6]}

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a liquid sample like **1-Bromobut-1-yne**.

NMR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **1-Bromobut-1-yne** for ^1H NMR or 50-100 mg for ^{13}C NMR.

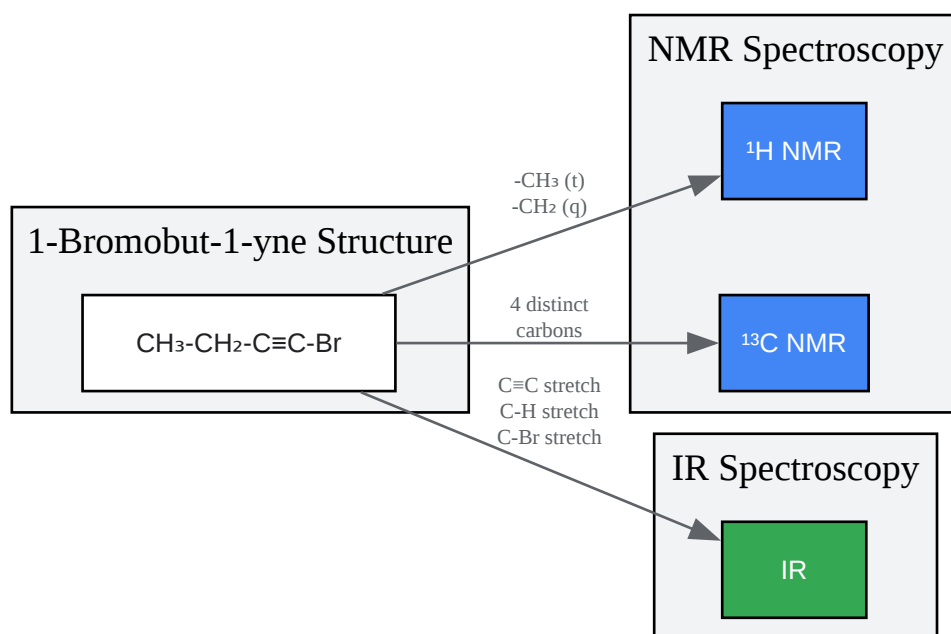
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- ^1H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
 - Integrate the signals and determine the chemical shifts and coupling constants.
- ^{13}C NMR Acquisition:
 - Use the same sample prepared for ^1H NMR.
 - Tune the probe for ^{13}C observation.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

IR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation (Neat Liquid):
 - Place one or two drops of liquid **1-Bromobut-1-yne** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top of the first to create a thin liquid film between the plates.
 - Ensure there are no air bubbles in the film.
- IR Spectrum Acquisition:
 - Place the salt plates in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous dichloromethane or isopropanol) and store them in a desiccator.

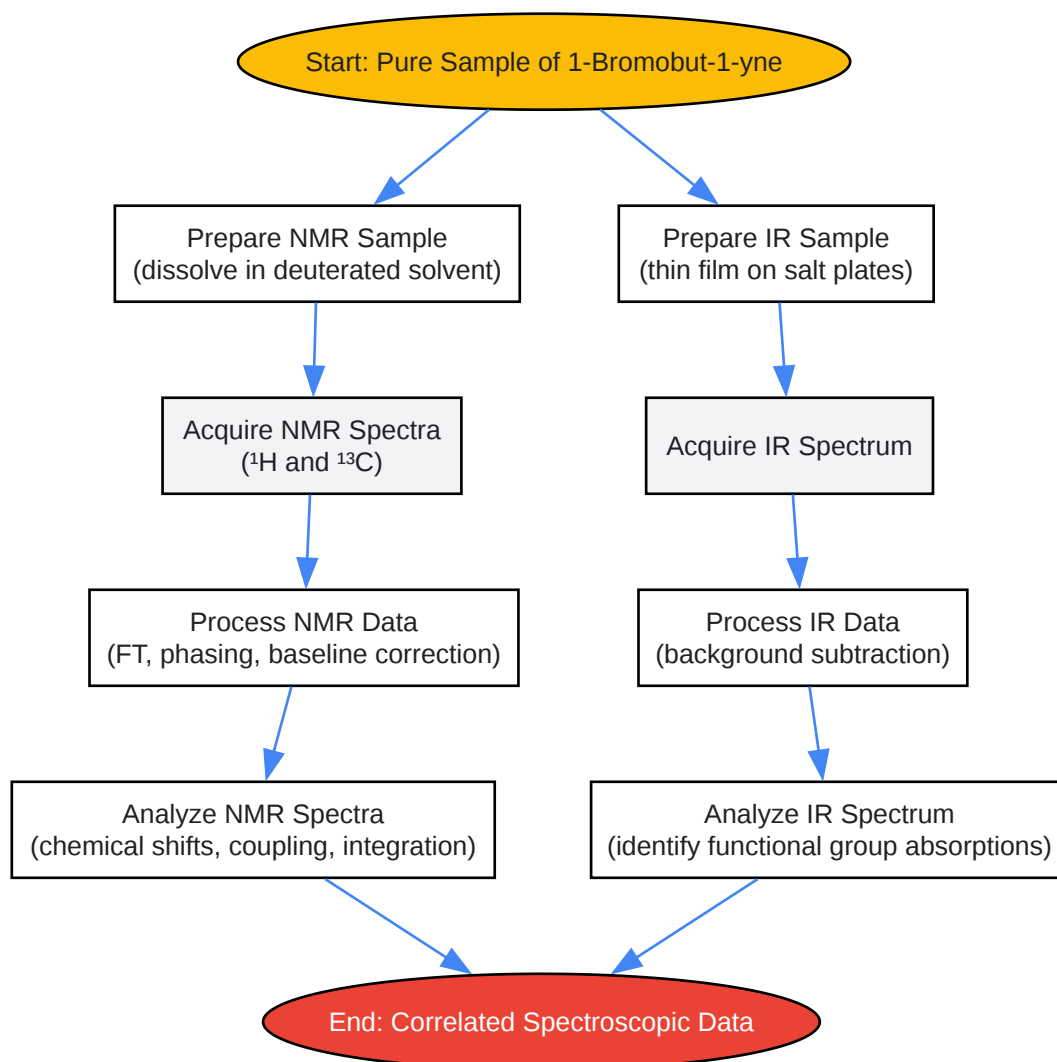
Visualizations

The following diagrams illustrate the relationship between the structure of **1-Bromobut-1-yne** and its spectroscopic data, as well as a general workflow for spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: Correlation of **1-Bromobut-1-yne** structure with its spectroscopic signatures.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for spectroscopic analysis of a liquid sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromobut-1-yne | $\text{C}_4\text{H}_5\text{Br}$ | CID 10997082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. infrared spectrum of 1-bromobutane C_4H_9Br $CH_3CH_2CH_2CH_2Br$ prominent wavenumbers cm^{-1} detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromobut-1-yne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1609917#spectroscopic-data-of-1-bromobut-1-yne-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com